N,N-Dimethyldodecylamine

Catalog No.
S585543
CAS No.
112-18-5
M.F
C14H31N
M. Wt
213.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Dimethyldodecylamine

CAS Number

112-18-5

Product Name

N,N-Dimethyldodecylamine

IUPAC Name

N,N-dimethyldodecan-1-amine

Molecular Formula

C14H31N

Molecular Weight

213.4 g/mol

InChI

InChI=1S/C14H31N/c1-4-5-6-7-8-9-10-11-12-13-14-15(2)3/h4-14H2,1-3H3

InChI Key

YWFWDNVOPHGWMX-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCN(C)C

Synonyms

dodecyldimethylamine, N,N-dimethyl-1-dodecanamine, N,N-dimethyl-1-dodecanamine acetate, N,N-dimethyl-1-dodecanamine hydrobromide, N,N-dimethyl-1-dodecanamine hydrochloride, N,N-dimethyl-1-dodecanamine hydrofluoride, N,N-dimethyldodecanamine, NNDD

Canonical SMILES

CCCCCCCCCCCCN(C)C

Synthesis of Nanomaterials

N,N-Dimethyldodecylamine acts as a capping agent during the synthesis of bimetallic nanoparticles. In a study, it was used to stabilize Au(core)-Pd(shell) nanoparticles in toluene, enabling the controlled growth of the palladium shell on the gold core []. This approach allows researchers to tailor the properties of these nanomaterials for various applications, such as catalysis and sensing.

Synthesis of Ionic Liquids

N,N-Dimethyldodecylamine serves as a precursor for the synthesis of ionic liquids. These are salts with organic cations and anions that exist as liquids at room temperature. By reacting N,N-Dimethyldodecylamine with different organic acids, researchers can create various ionic liquids with specific properties for diverse applications, including electrolytes in batteries and catalysts for organic reactions [].

Preparation of Quaternary Ammonium Salts

N,N-Dimethyldodecylamine can be transformed into quaternary ammonium salts through reactions with compounds like epichlorohydrin. These salts possess unique properties, such as surface activity and anti-microbial activity, making them valuable in various research fields. For instance, they can be used as disinfectants, corrosion inhibitors, and phase-transfer catalysts [].

N,N-Dimethyldodecylamine is a tertiary amine with the chemical formula C14H31NC_{14}H_{31}N and a CAS number of 112-18-5. This compound appears as a colorless to light yellow liquid at room temperature and possesses a characteristic fishy odor typical of fatty amines. It has a melting point of −20 °C and a boiling point of approximately 80-82 °C at 0.1 mm Hg. The density is about 0.787 g/mL at 20 °C, indicating that it is denser than water. N,N-Dimethyldodecylamine is slightly soluble in methanol and chloroform but has negligible solubility in water, making it primarily hydrophobic .

Typical of tertiary amines. It can react with strong acids to form quaternary ammonium salts, and it may also participate in oxidation reactions to form N,N-dimethyldodecylamine oxide. This compound is known to be non-flammable but combustible, with a flash point exceeding 230 °F. It may react with copper and copper alloys, and it is incompatible with strong oxidizing agents and strong acids .

Biologically, N,N-dimethyldodecylamine exhibits toxicity, particularly to aquatic organisms, which raises environmental concerns regarding its use and disposal. The compound is classified as highly toxic, with potential severe health effects from inhalation, ingestion, or skin contact. Metabolically, it can degrade into less toxic products such as dimethylamine and decanal . Studies indicate that it undergoes biodegradation in wastewater treatment settings, achieving significant degradation rates over time .

N,N-Dimethyldodecylamine can be synthesized through several methods:

  • Alkylation of Dimethylamine: This involves reacting dimethylamine with dodecanol or dodecanal under acidic conditions.
  • Reduction: The compound can also be produced by reducing the corresponding dodecanamide.
  • N-Alkylation: Using alkyl halides to alkylate dimethylamine can yield this compound effectively .

N,N-Dimethyldodecylamine finds applications in various fields:

  • Surfactants: It serves as an intermediate in the production of quaternary ammonium compounds used in cleaning agents and cosmetics.
  • Nanoparticle Synthesis: This compound acts as a capping agent in the synthesis of bimetallic nanoparticles.
  • Chemical Intermediates: It is utilized in the manufacture of amine oxides and betaine surfactants .

Studies on interactions involving N,N-dimethyldodecylamine focus on its reactivity with metals and other chemicals. Its strong basicity (pKa around 9.78) suggests that it readily forms complexes with various metal ions. Additionally, its interactions with biological systems are significant due to its toxicity profile, which necessitates careful handling and disposal practices to mitigate environmental impact .

Several compounds share structural similarities with N,N-dimethyldodecylamine. Below is a comparison highlighting their uniqueness:

Compound NameFormulaKey Characteristics
N,N-DimethylhexadecylamineC_{16}H_{35}NSimilar structure; longer alkyl chain; higher hydrophobicity
N,N-DimethyloctadecylamineC_{18}H_{39}NEven longer chain; used in similar applications as surfactants
LauryldimethylamineC_{12}H_{27}NShorter chain; commonly used in personal care products
DodecyldimethylamineC_{14}H_{31}NStructural isomer; used similarly but may have different properties
Dimethyldodecylamine oxideC_{14}H_{31}NOOxidized form; less basic than its parent amine

N,N-Dimethyldodecylamine stands out due to its specific chain length, which balances hydrophobic properties and biological activity, making it suitable for diverse industrial applications while posing environmental challenges due to its toxicity .

N,N-Dimethyldodecylamine (CAS 112-18-5) emerged as an important industrial chemical during the mid-20th century when advances in organic synthesis created demand for specialized surfactants and chemical intermediates. The compound's unique combination of a long hydrocarbon chain with tertiary amine functionality has made it valuable in various applications, from personal care products to specialized industrial processes. Its development paralleled the growth of the petrochemical and surfactant industries, where such compounds played essential roles in formulations requiring specific surface-active properties.

Taxonomic Position in Organic Chemistry

Within the classification systems of organic chemistry, N,N-Dimethyldodecylamine belongs to the class of trialkylamines. These are organic compounds characterized by having exactly three alkyl groups bonded to a central nitrogen atom. More specifically, it features a long dodecyl (C12) hydrocarbon chain and two methyl groups attached to the nitrogen. This structure places it at the intersection of aliphatic amines and surfactants, providing it with distinctive chemical behavior including strong basicity (based on its pKa values) and amphiphilic properties. In the broader context of organic nitrogen compounds, it represents an important subcategory with significant industrial relevance.

Industrial Relevance and Applications Overview

The industrial significance of N,N-Dimethyldodecylamine stems from its versatile functionality. It serves as a key intermediate in the synthesis of quaternary ammonium compounds, which find widespread use as antimicrobial agents, fabric softeners, and phase-transfer catalysts. Additionally, this compound functions as a capping agent in nanoparticle synthesis, particularly for gold and palladium nanoparticles. In the personal care industry, derivatives of N,N-Dimethyldodecylamine form the basis of various surfactants used in shampoos, conditioners, and other cleansing formulations. Its application extends to corrosion inhibition, where it demonstrates effectiveness in protecting mild steel from hydrochloric acid corrosion.

Industrial Manufacturing Processes

Industrial production of N,N-Dimethyldodecylamine represents a significant sector within the global tertiary amine manufacturing industry, with production volumes reaching substantial commercial scales [1]. The compound is manufactured through several established industrial pathways, each offering distinct advantages in terms of efficiency, cost-effectiveness, and product purity [2].

From Lauryl Alcohol and Dimethylamine

The predominant industrial method for producing N,N-Dimethyldodecylamine involves the direct reaction of lauryl alcohol (dodecanol) with dimethylamine under catalytic conditions [3] [4]. This process operates through a reductive amination mechanism where the alcohol undergoes dehydrogenation to form an intermediate aldehyde, which subsequently condenses with dimethylamine to generate an imine intermediate that is immediately reduced to the final tertiary amine product [4].

The reaction typically occurs at temperatures ranging from 220°C to 300°C under pressures of 50 to 70 bars, utilizing copper oxide or copper oxide-chromium oxide catalysts [4]. Industrial implementations commonly employ a molar ratio of dimethylamine to dodecanol between 1.5:1 and 5.5:1, with higher ratios favoring tertiary amine formation while minimizing secondary amine by-products [4].

Table 1: Industrial Production Parameters for Lauryl Alcohol-Dimethylamine Route

ParameterOptimal RangeIndustrial Standard
Temperature220-300°C225-235°C
Pressure50-70 bars60-65 bars
CatalystCopper oxide/Chromium oxideH3-10 type
Molar Ratio (Dimethylamine:Dodecanol)1.5-5.5:13.0-4.0:1
Reaction Time2-4 hours2.5-3.0 hours
Conversion Rate90-98%95-97%
Selectivity to Tertiary Amine85-95%90-93%

Industrial fixed-bed reactor systems achieve conversion rates of 96-99% with selectivity toward N,N-Dimethyldodecylamine ranging from 84% to 96% [4]. The product mixture typically contains 92-96% dimethyldodecylamine, 1-3% didodecylmethylamine as the primary by-product, and 1-3% unreacted dodecanol [4].

A significant advancement in this process involves the implementation of hydrogen recovery systems, where gas mixtures containing hydrogen, trimethylamine, and residual methylamines are processed through absorption towers to recover pure hydrogen for recirculation, effectively achieving zero net hydrogen consumption [5].

From N,N-Dimethyldodecanamide

The reduction of N,N-Dimethyldodecanamide represents an alternative industrial pathway for N,N-Dimethyldodecylamine production [6] . This process employs powerful reducing agents, most commonly lithium aluminum hydride, to convert the amide functionality to the corresponding tertiary amine .

The industrial implementation of this route typically operates under controlled atmospheric conditions at temperatures between 80°C and 120°C, with reaction times extending from 4 to 8 hours depending on the scale and specific process design [6]. The mechanism involves nucleophilic attack of the hydride on the carbonyl carbon, followed by elimination of the alkoxide and subsequent reduction of the resulting iminium intermediate [6].

Table 2: Amide Reduction Process Parameters

Process VariableRangeTypical Industrial Value
Temperature80-120°C95-105°C
PressureAtmospheric to 2 bars1.2-1.5 bars
Reducing Agent Equivalents2.0-3.02.5
Reaction Time4-8 hours6 hours
Yield85-92%88-90%
Purity94-98%96%

This pathway offers advantages in terms of product purity and reduced formation of secondary amine by-products, though it requires careful handling of reactive hydride reagents and generates significant quantities of inorganic waste that must be properly managed in industrial settings [6].

Green Chemistry Approaches in Production

The implementation of sustainable manufacturing practices for N,N-Dimethyldodecylamine production has gained significant attention within the chemical industry [8] [9]. Green chemistry approaches focus on reducing environmental impact through the use of renewable feedstocks, minimizing waste generation, and implementing energy-efficient processes [8].

Biotechnological production routes represent a promising area of development, where enzymatic catalysis replaces traditional chemical processes [8]. These approaches utilize cell-free biosynthesis systems employing purified enzymes to convert renewable raw materials to amines under mild reaction conditions [8]. The enzymatic pathways operate at ambient temperatures and pressures, significantly improving the energy balance of the production process compared to traditional high-temperature catalytic methods [8].

Bio-based feedstock utilization has emerged as a key sustainability strategy, where dodecanol derived from renewable sources such as coconut oil or palm kernel oil replaces petroleum-derived starting materials [9]. This approach maintains the same fundamental chemistry while reducing the carbon footprint of the overall production process [9].

Table 3: Comparison of Traditional versus Green Chemistry Approaches

AspectTraditional ProcessGreen Chemistry Approach
Feedstock SourcePetroleum-derivedBio-based/Renewable
Operating Temperature220-300°C25-60°C
Operating Pressure50-70 barsAtmospheric
Catalyst TypeMetal oxidesEnzymes
Energy ConsumptionHighLow
Waste GenerationModerateMinimal
Carbon FootprintHighReduced

Laboratory-Scale Synthesis Routes

Laboratory synthesis of N,N-Dimethyldodecylamine employs various methodologies optimized for small-scale production, research applications, and process development activities [10] [11] [12].

Reductive Amination Pathways

Reductive amination represents the most widely employed laboratory method for N,N-Dimethyldodecylamine synthesis [11] [12] [13]. This approach involves the condensation of dodecyl aldehyde with dimethylamine to form an imine intermediate, followed by reduction to yield the target tertiary amine [11] [12].

The reaction proceeds through well-established mechanistic pathways where the nucleophilic amine attacks the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate that undergoes dehydration to generate the imine [11]. Subsequent reduction of the imine, typically using sodium cyanoborohydride or sodium borohydride, produces the final tertiary amine product [11] [12].

Laboratory implementations commonly employ sodium cyanoborohydride as the reducing agent due to its selectivity for imine reduction in the presence of aldehydes [12]. The reaction conditions typically involve neutral to weakly acidic media, with temperatures ranging from room temperature to 60°C [12] [13].

Table 4: Laboratory Reductive Amination Conditions

ParameterStandard ConditionsAlternative Conditions
Reducing AgentSodium cyanoborohydrideSodium borohydride
SolventMethanol/EthanolAcetonitrile
TemperatureRoom temperature40-60°C
pH6.0-7.04.0-6.0
Reaction Time12-24 hours6-12 hours
Yield75-85%70-80%

Direct reductive amination protocols combine all reactants in a single reaction vessel, allowing for one-pot synthesis that simplifies purification and handling procedures [12]. This approach has proven particularly effective for laboratory-scale preparations where operational simplicity is prioritized over maximum yield optimization [12].

Recent developments in visible-light photoredox catalysis have introduced novel reductive amination methodologies that operate under mild conditions using readily available starting materials [14]. These methods employ photoredox catalysts to facilitate radical-mediated coupling reactions between aldehydes, secondary amines, and alkyl halides, providing modular access to complex tertiary amines [14].

Alternative Synthetic Strategies

Beyond traditional reductive amination, several alternative synthetic approaches have been developed for laboratory-scale N,N-Dimethyldodecylamine preparation [10] [13] [14].

Carbonyl alkylative amination represents a recent advancement in tertiary amine synthesis, utilizing radical chemistry to achieve direct coupling of aldehydes with secondary amines and alkyl halides [10] [14]. This methodology employs visible light and silane reducing agents to generate alkyl radicals that add to in-situ formed iminium ions, providing a versatile route to structurally diverse tertiary amines [10] [14].

The process operates through a chain mechanism initiated by visible light irradiation, which activates the photoredox catalyst and generates the initial alkyl radical from alkyl halide substrates [14]. The resulting radical adds to the iminium ion formed from aldehyde and secondary amine condensation, ultimately yielding the tertiary amine product after hydrogen atom transfer [14].

Direct Brønsted acid-catalyzed reductive amination offers another alternative approach, utilizing triflic acid as a catalyst to promote efficient tertiary amine formation from carbonyl compounds [13]. This method demonstrates broad substrate scope and operates under relatively mild conditions while avoiding the use of transition metal catalysts [13].

Table 5: Alternative Laboratory Synthesis Methods

MethodCatalyst/ReagentTemperatureTimeYield Range
Photoredox Alkylative AminationPhotoredox catalyst/Silane25°C6-12 hours60-80%
Acid-Catalyzed Reductive AminationTriflic acid60-80°C4-8 hours70-85%
Enzymatic SynthesisTransaminase enzymes30-40°C12-24 hours65-75%
Electrochemical ReductionElectrodes/ElectrolyteRoom temperature2-6 hours55-70%

Process Optimization and Yield Enhancement

Catalyst Selection and Reaction Parameters

Catalyst selection represents a critical factor in optimizing N,N-Dimethyldodecylamine production efficiency and selectivity [3] [4] [15]. Industrial processes predominantly employ copper-based catalysts, with copper oxide-chromium oxide formulations demonstrating superior performance in terms of activity and selectivity [4].

The influence of reaction parameters on product formation has been extensively studied, revealing optimal operating windows for maximizing tertiary amine yield while minimizing by-product formation [4] [15]. Temperature effects show that conversion rates increase with temperature up to 300°C, beyond which decomposition reactions become significant [4]. The optimal temperature range of 225-235°C provides the best balance between reaction rate and selectivity [4].

Pressure effects demonstrate that higher pressures favor amine formation over alcohol dehydration pathways, with optimal operating pressures typically maintained between 60-70 bars [4]. The molar ratio of reactants significantly influences product distribution, with higher dimethylamine ratios promoting tertiary amine formation while suppressing didodecylmethylamine by-product formation [4].

Table 6: Catalyst Performance Comparison

Catalyst TypeActivity (mol/h/g)Selectivity (%)Operating Temperature (°C)Stability (hours)
Copper oxide2.385250-2801500-2000
Copper oxide-Chromium oxide3.192225-2502000-2500
Nickel-Alumina2.878280-3201200-1500
Zeolite-supported Copper3.588240-2701800-2200

Zeolite-based catalysts have shown particular promise for process optimization, with shape-selective properties that can enhance selectivity toward desired products while suppressing formation of unwanted by-products [16]. Modified zeolites, particularly steam-treated mordenite, demonstrate enhanced selectivity for tertiary amine formation through preferential suppression of competing reaction pathways [16].

The implementation of catalytic distillation technology represents an advanced approach to process intensification, where reaction and separation occur simultaneously in a single unit operation [15]. This technology has demonstrated particular effectiveness for selective tertiary amine production, with structured catalysts enabling both high conversion and efficient product recovery [15].

Purification Methodologies

Purification of N,N-Dimethyldodecylamine from reaction mixtures requires specialized separation techniques due to the similar physical properties of tertiary amine products and their associated by-products [17]. Conventional distillation remains the primary industrial purification method, though advanced techniques have been developed to improve separation efficiency and product purity [17].

Trichloroacetic acid-based purification represents a novel approach that leverages temporary salt formation to achieve efficient amine separation [17]. This method involves protonation of the amine with trichloroacetic acid to form a crystalline salt that can be separated from impurities, followed by decarboxylation to regenerate the free amine [17]. The process achieves purification yields up to 98% while significantly reducing waste generation compared to traditional methods [17].

The purification process operates through a unique out-of-equilibrium mechanism where trichloroacetic acid temporarily protonates the amine, enabling separation, and subsequently decarboxylates to release carbon dioxide and chloroform, directly yielding the purified amine product [17]. This approach eliminates the need for multiple separation steps and reduces the overall environmental impact of the purification process [17].

Table 7: Purification Method Comparison

MethodPurity Achieved (%)Recovery Yield (%)Processing TimeWaste Generation
Fractional Distillation94-9685-904-6 hoursModerate
Trichloroacetic Acid Treatment96-9890-951-2 hoursLow
Liquid-Liquid Extraction92-9480-853-4 hoursHigh
Crystallization95-9775-856-8 hoursModerate

Advanced chromatographic techniques have been developed for high-purity applications, particularly in research and pharmaceutical intermediate production [17]. These methods achieve exceptionally high purity levels but are typically reserved for specialized applications due to higher processing costs and lower throughput capabilities [17].

The integration of continuous processing with real-time monitoring has enabled significant improvements in purification efficiency [17]. Process analytical technology allows for continuous monitoring of product quality and automatic adjustment of separation parameters to maintain optimal purification performance throughout production campaigns [17].

Physical Description

N,n-dimethyldodecylamine appears as a clear yellow liquid with a fishlike odor. Insoluble in water and less dense than water. Hence floats on water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation or skin absorption. Used to make other chemicals.
Liquid

Color/Form

Liquid

XLogP3

5.9

Boiling Point

260.0 °C

Melting Point

22.0 °C

UNII

6V2OM30I1Z

Related CAS

1920-05-4 (acetate)
19959-22-9 (hydrobromide)
2016-48-0 (hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 236 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (99.58%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (99.58%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (19.49%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H400 (88.98%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (66.1%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

112-18-5
68390-97-6
68391-04-8

Wikipedia

Dimethyl lauramine

Use Classification

Cosmetics -> Antistatic; Hair conditioning

Methods of Manufacturing

REACTION OF 1-DODECANOL WITH DIMETHYLAMINE; REACTION OF 1-DODECANAMINE WITH FORMALDEHYDE; REACTION OF COCONUT OIL ALKYL AMINE WITH FORMALDEHYDE OR COCONUT OIL ALCOHOLS WITH DIMETHYLAMINE (PRODUCES A MIXT OF N-ALKYL DIMETHYLAMINES)

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Oil and gas drilling, extraction, and support activities
Soap, cleaning compound, and toilet preparation manufacturing
Wholesale and retail trade
1-Dodecanamine, N,N-dimethyl-: ACTIVE
Amines, C12-18-alkyldimethyl: ACTIVE
APPLICATIONS: N,N-DIMETHYLDODECANAMINE WAS STRONG SUPPRESSOR OF BEETLE BROOD DEVELOPMENT, EVEN AT 50 PPM.

Interactions

ADMIN TO RATS IN DRINKING-WATER WITH & WITHOUT SODIUM NITRITE. DIMETHYLDODECYLAMINE PLUS NITRITE INDUCED TUMORS OF URINARY BLADDER IN 10% OF TREATED RATS.

Dates

Modify: 2023-08-15

Wormlike micelle formation by acylglutamic acid with alkylamines

Kenichi Sakai, Kazuyuki Nomura, Rekha Goswami Shrestha, Takeshi Endo, Kazutami Sakamoto, Hideki Sakai, Masahiko Abe
PMID: 23157727   DOI: 10.1021/la303745p

Abstract

Rheological properties of alkyl dicarboxylic acid-alkylamine complex systems have been characterized. The complex materials employed in this study consist of an amino acid-based surfactant (dodecanoylglutamic acid, C12Glu) and a tertiary alkylamine (dodecyldimethylamine, C12DMA) or a secondary alkylamine (dodecylmethylamine, C12MA). (1)H NMR and mass spectroscopic data have suggested that C12Glu forms a stoichiometric 1:1 complex with C12DMA and C12MA. Rheological measurements have suggested that the complex systems yield viscoelastic wormlike micellar solutions and the rheological behavior is strongly dependent on the aqueous solution pH. This pH-dependent behavior results from the structural transformation of the wormlike micelles to occur in the narrow pH range 5.5-6.2 (in the case of C12Glu-C12DMA system); i.e., positive curved aggregates such as spherical or rodlike micelles tend to be formed at high pH values. Our current study offers a unique way to obtain viscoelastic wormlike micellar solutions by means of alkyl dicarboxylic acid-alkylamine complex as gemini-like amphiphiles.


Smoothly shifting fluorescent windows: a tunable "off-on-off" micellar sensor for pH

Piersandro Pallavicini, Yuri Antonio Diaz-Fernandez, Luca Pasotti
PMID: 19768228   DOI: 10.1039/b913195g

Abstract

The position of the window in an "off-on-off" fluorescent pH sensor may be shifted at will along a pH axis by changing the overall charge of the micellar container. This is obtained by using non-ionic Triton X-100 as the surfactant, and by increasing the molar fraction of the anionic sodium dodecyl sulfate (chi(SDS)) as co-surfactant, with pyrene as the fluorophore and a lipophilic tertiary amine and a lipophilic pyridine as pH-switchable quenchers. As the negative micellar charge increases by increasing chi(SDS), the observed pKa of the protonated bases move to higher pH values, followed by the dumb-bell shaped "off-on-off" fluorescence intensity vs. pH profile.


[The study of amphoteric surfacant sensitizing catalytic spectrophotometric determination of Mn (II)]

Zeng-hong Xie, Yan-bin Fu, Guo-nan Chen
PMID: 12938381   DOI:

Abstract

A new catalytic spectrophotometric method for the determination of trace amount of Mn(II) has been developed. The method is based on the oxidation of thionine by potassium periodate in the presence of nitrilo triaceticacid as an activator and amphoteric surfactant dodecyl dimethylamino acetic acid(DDMAA) as enhancing agent. Dodecye dimethylamino acetic acid (DDMAA) micelles accelerate the reaction and hence increase the sensitivity and selectivity of the determination of Mn(II) compared to reactions taking place in an aqueous medium. The mechanism of related reaction has been discussed. The sensitivity is increased by 7.1 times in the presence of the DDMAA than that in the absence of the DDMAA. The linear ranges of determination are 0-60 ng.(25 mL)-1, the relative standard deviation is 2% (n = 11). The method can be used for the determination of Mn(II) in aluminium alloy and water samples.


Complete mineralization of dodecyldimethylamine using a two-membered bacterial culture

A G Kroon, C G van Ginkel
PMID: 11321543   DOI: 10.1046/j.1462-2920.2001.00170.x

Abstract

Complete degradation of dodecyldimethylamine was achieved using a two-membered bacterial culture isolated from activated sludge. One member, identified as Burkholderia cepacia, was capable of degrading the alkyl chain of the molecule. The other member, identified as Stenotrophomonas maltophilia, was able to degrade dimethylamine, the product of the former. Batch culture experiments revealed that the two-membered culture consisting of B. cepacia and S. maltophilia was based on a commensalistic relationship under carbon-limited conditions. Under nitrogen-limited conditions, the relationship of this culture was transformed from a commensalistic to a mutualistic one. A two-membered culture was therefore imperative for growth on dodecyldimethylamine under nitrogen-limited conditions, whereas a pure culture of B. cepacia was capable of growth on dodecyldimethylamine under carbon-limited conditions.


Comparison of N,N-dimethyldodecanamine with antibiotics on in vitro cellulose digestion and volatile fatty acid production by ruminal microorganisms

K A Baldwin, J Bitman, M J Thompson
PMID: 7130069   DOI: 10.2527/jas1982.553673x

Abstract

Eleven antibiotic compounds used in animal production, were compared with N,N-dimethyldodecanamine for their effects on in vitro cellulose digestibility and VFA production. Dose-response data were analyzed statistically to determine the concentration for each compound which would inhibit cellulose digestion of VFA production by 50%, thereby providing a convenient reference point for evaluation of the amine with respect to the antibiotics. Chlortetracycline, oxytetracycline and penicillin inhibited cellulose digestion by 17 to 35% and VFA production by 18 to 26% at concentrations of 2.5 micrograms/ml, while N,N-dimethyldodecanamine and dihydrostreptomycin at concentrations of 10 micrograms/ml inhibited cellulose digestion and VFA production by 5 to 19%. For similar inhibitive effects, bacitracin, chloramphenicol, kanamycin, sulfanilamide and sulfathiazole were required in concentrations of 25 micrograms/ml. Tylosin at a concentration of 1 microgram/ml inhibited cellulose digestion and VFA production by about 80 and 50%, respectively, and monensin was effective at 5 micrograms/ml. In general, compounds of lesser importance for growth promotion in ruminants (sulfathiazole, sulfanilamide and kanamycin) had a less inhibitory effect on cellular digestion and VFA production in vitro. N,N-dimethyldodecanamine was more effective than these compounds but repressed cellulolytic activity less than those antibiotics (chlortetracycline, oxytetraxycline and monensin) that are most effective in improving feed efficiency.


Mastitis: effect of pH, temperature, and emollients on disinfecting action of N,N-dimethyldodecanamine

P A Turck, J Bitman, M J Thompson
PMID: 6757291   DOI: 10.3168/jds.S0022-0302(82)82448-X

Abstract

Growth inhibition of bacteria over time by N,N-dimethyldodecanamine, a tertiary alkyl amine, was studied to evaluate disinfecting action with changes in pH and temperature and with addition of emollients. Because alkyl amines have limited solubility in aqueous solutions, the effect of pH on solubility of the tertiary amine was determined. Non-growing cultures of Streptococcus agalactiae or Escherichia coli were added to sterile buffer or buffer containing the amine, and at specific intervals aliquots were removed, neutralized in a lecithin/Tween 80 quencher, and then plated to determine the number of surviving bacteria per plate. Survival curves were used to determine the effect of changing environmental conditions on antimicrobial activity. Antimicrobial activity was greater at pH 7 than at pH 8 and was least at pH 6. Increases in temperature from 20 to 40 degrees C caused a corresponding increase in antimicrobial activity. Addition of up to 10% glycerin or propylene glycol caused no significant decrease in antimicrobial activity of the tertiary amine.


Metabolism of dodecyldimethylamine by Pseudomonas MA3

A G Kroon, M A Pomper, C G van Ginkel
PMID: 7765813   DOI: 10.1007/BF00170236

Abstract

Pseudomonas MA3 was isolated from activated sludge on the basis of its capacity to use dodecyldimethylamine as a sole carbon (C) and energy source. Dodecylamine, dodecanal, dodecanoic acid and acetic acid also supported growth of Pseudomonas MA3. Dodecyldimethylamine-grown cells oxidized a wide range of alkylamine derivatives, dodecanal, dodecanoic acid and acetic acid. Degradation of the alkyl chain of dodecyldimethylamine by Pseudomonas MA3 appeared from the stoichiometric liberation of dimethylamine. A dehydrogenase catalysed the cleavage of the Calkyl-N bond. The first intermediate of the proposed degradation pathway, dodecanal, accumulated in the presence of decanal used as a competitive inhibitor. The second intermediate, dodecanoic acid, was formed in the presence of acrylic acid during the degradation of dodecyldimethylamine. Dodecanal was converted into dodecanoic acid by a dehydrogenase and dodecanoic acid was then degraded via the beta oxidation pathway.


Inhibition of C28 and C29 phytosterol metabolism by N,N-dimethyldodecanamine in the nematode Caenorhabditis elegans

R Lozano, W R Lusby, D J Chitwood, M J Thompson, J A Svoboda
PMID: 3990524   DOI: 10.1007/BF02534248

Abstract

Effects on the metabolism of campesterol and stigmasterol in Caenorhabditis elegans were investigated using N,N-dimethyldodecanamine, a known inhibitor of growth, reproduction and the delta 24-sterol reductase of this nematode. 7-Dehydrocholesterol was the predominant sterol (51%) of C. elegans grown in stigmasterol-supplemented media, whereas addition of 25 ppm amine resulted in a large decrease in the relative percentage of 7-dehydrocholesterol (23%) and the accumulation of a substantial proportion (33%) of delta 24-sterols (e.g., cholesta-5,7,24-trienol) and delta 22,24-sterols (e.g., cholesta-5,7,22, 24-tetraenol) but yielded no delta 22-sterols. Dealkylation of stigmasterol by C. elegans proceeded in the presence of the delta 22-bond; reduction of the delta 22-bond occurred prior to delta 24-reduction. Addition of 25 ppm amine to campesterol-supplemented media altered the sterol composition of C. elegans by increasing the percentage of unmetabolized dietary campesterol from 39 to 60%, decreasing the percentage of 7-dehydrocholesterol from 26 to 12%, and causing the accumulation of several delta 24-sterols (6%). C. elegans also was shown to be capable of dealkylating a delta 24 (28)-sterol as it converted 24-methylenecholesterol to mostly 7-dehydrocholesterol. The proposed role of 24-methylenecholesterol as an intermediate between campesterol and 7-dehydrocholesterol was supported by the results.


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